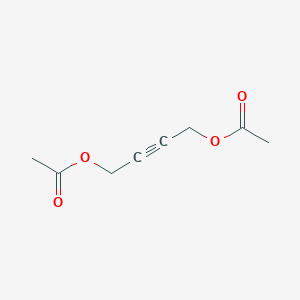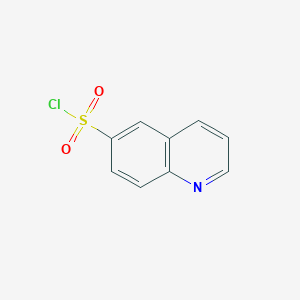
Sodium (R)-2,3-bis(stearoyloxy)propyl hydrogenphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphatidic acid (PA) has two fatty acids and one phosphate group attached to a glycerol backbone. The two fatty acids are present at position sn-1 and sn-2 of the C-atoms and the phosphate group is present in the sn-3 position of the C-atom.
1,2-Distearoyl-sn-glycero-3-phosphate is a phospholipid containing a phosphatidic acid head group and 18:0 fatty acids at the sn-1 and sn-2 positions of the glycerol backbone. This negatively charged phospholipid has been used to study the dynamics of model lipid bilayers.
Mechanism of Action
Target of Action
Sodium ®-2,3-bis(stearoyloxy)propyl hydrogenphosphate, also known as DSPA, is a form of phosphatidic acid (PA) containing a phosphatidic acid head group and 18:0 fatty acids
Mode of Action
This interaction can lead to changes in various cellular processes, including signal transduction, membrane trafficking, and the regulation of lipid biosynthesis .
Biochemical Pathways
They also play a role in signal transduction, influencing a variety of cellular responses .
Pharmacokinetics
The impact of these properties on the bioavailability of DSPA would depend on various factors, including the route of administration and the physiological condition of the individual .
Result of Action
Given its classification as a phosphatidic acid, it can be inferred that dspa may influence a variety of cellular processes, including signal transduction, membrane trafficking, and lipid biosynthesis .
Properties
CAS No. |
108321-18-2 |
|---|---|
Molecular Formula |
C39H76NaO8P |
Molecular Weight |
727.0 g/mol |
IUPAC Name |
sodium;[(2S)-2,3-di(octadecanoyloxy)propyl] hydrogen phosphate |
InChI |
InChI=1S/C39H77O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3,(H2,42,43,44);/q;+1/p-1/t37-;/m0./s1 |
InChI Key |
ALPWRKFXEOAUDR-JFRIYMKVSA-M |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
Appearance |
Unit:100 mgSolvent:nonePurity:98+%Physical solid |
Synonyms |
DSPA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)










